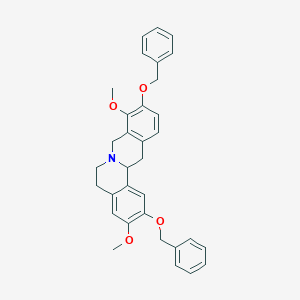

二苄基 D,L-Stepholidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dibenzyl D,L-Stepholidine (also known as D,L-stepholidine, DBS, and D-stepholidine) is a derivative of the alkaloid stepholidine, which is a naturally occurring compound found in the root of the Chinese medicinal plant Stephania tetrandra. It is a potent and selective agonist at the serotonin 5-HT1A receptor and has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.

科学研究应用

阿尔茨海默病治疗

L-SPD 已被发现可以拯救阿尔茨海默病模型中的记忆缺陷和突触可塑性 . 它是通过激活多巴胺 D1 受体/PKA 信号通路来实现这一目标的 . L-SPD 改善了 APP/PS1 转基因小鼠的海马体依赖性记忆、谷氨酸受体 A (GluA1) 含有 AMPA 受体的表面表达以及海马体的棘突密度 .

精神分裂症治疗

L-SPD 在精神分裂症的治疗中显示出潜力 . 临床研究表明,L-SPD 与典型抗精神病药物联合给药显着增强了治疗效果,并显着减少了精神分裂症患者使用典型抗精神病药物引起的迟发性运动障碍 . 此外,L-SPD 单独显示出具有治疗价值,没有引起明显的锥体外系副作用,并且似乎还减少了精神分裂症的阴性症状 .

帕金森病治疗

L-SPD 已被确定为帕金森病治疗的潜在药物 . 这是由于其独特的药理学特征,它表现出多巴胺 D1 受体激动活性,同时充当 D2 受体拮抗剂 .

药物成瘾治疗

L-SPD 被认为是治疗药物成瘾的潜在药物 . <a data-citationid="5dff419a-19fa-5b25-8d9f-55fdb683b471-3

作用机制

Target of Action

Dibenzyl D,L-Stepholidine, also known as L-SPD, is a bioactive compound extracted from the Chinese herb Stephania . It is unique in that it acts as both an agonist and antagonist on different dopamine receptors. Specifically, it acts as an agonist on the D1-type dopamine receptor and an antagonist on the D2-type dopamine receptor .

Mode of Action

The mode of action of L-SPD involves its interaction with these dopamine receptors. As a D1 agonist, L-SPD binds to the D1 receptor and activates it .

Biochemical Pathways

The activation of the D1 receptor and the blocking of the D2 receptor by L-SPD can affect various biochemical pathways. These pathways are primarily related to the neurotransmitter dopamine, which plays a crucial role in reward, motivation, memory, and other functions .

Result of Action

The dual action of L-SPD on the D1 and D2 dopamine receptors can have various effects at the molecular and cellular levels. For instance, it has been found to have neuroprotective effects and can inhibit heroin-induced reinstatement . This suggests that L-SPD could potentially be used in the treatment of opiate addiction .

生化分析

Cellular Effects

L-Stepholidine, a related compound, has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

L-Stepholidine, a related compound, has been shown to exert its effects at the molecular level . It has been found to have dopamine D1-type receptor agonistic activity and D2-type receptor antagonistic activity .

Dosage Effects in Animal Models

L-Stepholidine, a related compound, has been shown to have antipsychotic-like effects in animal models for schizophrenia .

属性

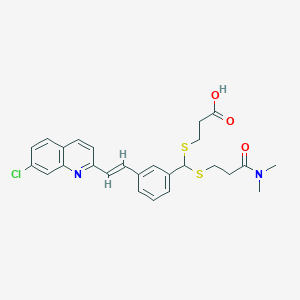

IUPAC Name |

3,9-dimethoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33NO4/c1-35-31-18-26-15-16-34-20-28-25(13-14-30(33(28)36-2)37-21-23-9-5-3-6-10-23)17-29(34)27(26)19-32(31)38-22-24-11-7-4-8-12-24/h3-14,18-19,29H,15-17,20-22H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGSKEIBKZYUSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554300 |

Source

|

| Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62744-18-7 |

Source

|

| Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B24017.png)

![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)